molecular formula C14H15NO4S B3606536 2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate

2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate

Cat. No.: B3606536
M. Wt: 293.34 g/mol
InChI Key: UEISDOVDTJYIQF-UHFFFAOYSA-N
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Description

2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate is a complex organic compound belonging to the benzothiazine family Benzothiazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of an intermediate benzothiazine ring, followed by the introduction of ethyl and methyl groups through alkylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction parameters can be meticulously controlled. The use of continuous flow reactors might also be explored to enhance the efficiency and yield of the synthesis process. The purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazine derivatives: Compounds like 1,2,4-benzothiadiazine-1,1-dioxide have similar structures and biological activities.

    Indole derivatives: These compounds share some structural similarities and are also known for their diverse biological activities.

Uniqueness

What sets 2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate apart is its specific substitution pattern, which can confer unique properties and activities not seen in other benzothiazine or indole derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-O-ethyl 7-O-methyl 3-methyl-4H-1,4-benzothiazine-2,7-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-4-19-14(17)12-8(2)15-10-6-5-9(13(16)18-3)7-11(10)20-12/h5-7,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEISDOVDTJYIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(S1)C=C(C=C2)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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